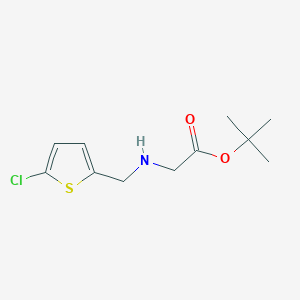
tert-Butyl ((5-chlorothiophen-2-yl)methyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate: is an organic compound that features a tert-butyl ester group, an amino group, and a chlorinated thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate typically involves the following steps:
Formation of the Amino Intermediate: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene. This is followed by the reaction with formaldehyde and an amine to yield the 5-chlorothiophen-2-ylmethylamine intermediate.
Esterification: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Potential applications in the development of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity that can be harnessed for therapeutic purposes.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-{[(5-bromothiophen-2-yl)methyl]amino}acetate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl 2-{[(5-methylthiophen-2-yl)methyl]amino}acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate can influence its reactivity and interactions, making it unique compared to its analogs.
Eigenschaften
Molekularformel |
C11H16ClNO2S |
|---|---|
Molekulargewicht |
261.77 g/mol |
IUPAC-Name |
tert-butyl 2-[(5-chlorothiophen-2-yl)methylamino]acetate |
InChI |
InChI=1S/C11H16ClNO2S/c1-11(2,3)15-10(14)7-13-6-8-4-5-9(12)16-8/h4-5,13H,6-7H2,1-3H3 |
InChI-Schlüssel |
GLOIEDRZTOORKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNCC1=CC=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















